(-)-Hydroxycitric acid lactone

Catalog No.
S594515
CAS No.
6205-14-7
M.F
C6H8O8
M. Wt
208.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Hydroxycitric acid lactone

CAS Number

6205-14-7

Product Name

(-)-Hydroxycitric acid lactone

IUPAC Name

1,2-dihydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H8O8

Molecular Weight

208.12 g/mol

InChI

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)

InChI Key

ZMJBYMUCKBYSCP-UHFFFAOYSA-N

Synonyms

(+)-allohydroxycitric acid, allo-2-hydroxycitric acid, D-threo-pentaric acid, 3-C-carboxy-2-deoxy-, garcinia acid, HAES cpd, hibiscus acid, hydroxycitrate, hydroxycitric acid, hydroxycitric acid ethylenediamine salt, hydroxycitric acid, erythro-(D)-isomer, hydroxycitric acid, sodium salt, hydroxycitric acid, threo-(D)-isomer, hydroxycitric acid, threo-(L)-isomer, hydroxycitric acid, trisodium salt, hydroxycitric acid, trisodium salt, (erythro-(+-))-isomer

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound Hydroxycitric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Hydroxycitric acid lactone is the thermodynamically stable, cyclic ester derivative of (-)-hydroxycitric acid (HCA), a well-documented competitive inhibitor of ATP-citrate lyase. While free HCA is highly susceptible to spontaneous dehydration and degradation, the lactone form provides a robust, stable molecular architecture. In industrial and analytical procurement, this compound is primarily sourced as an indispensable, high-purity reference standard for HPLC and NMR quantification of Garcinia extracts. Furthermore, its stability makes it the preferred starting precursor for the controlled synthesis of pharmaceutical-grade Group IA and IIA metal salts, offering a reliable baseline for metabolic research, anti-obesity drug development, and novel bio-herbicide formulations [1].

Research Fit

ACLY pathway inhibition studies
Natural-product butanolide probe
Analytical standard for Garcinia extract QC

Procuring free (-)-hydroxycitric acid or crude Garcinia cambogia extracts as substitutes for the pure lactone introduces critical reproducibility failures in both analytical and synthetic workflows. Free HCA is inherently unstable in aqueous solutions, spontaneously shifting into an equilibrium with its lactone form, which destroys the integrity of standard calibration curves during chromatographic analysis. Conversely, crude extracts suffer from highly variable HCA-to-lactone ratios (ranging from 1.7% to 16.3%) and often contain residual extraction solvents or heavy metals. For applications requiring precise molar stoichiometry—such as the synthesis of mixed calcium/potassium HCA salts or rigorous pharmacokinetic modeling—only the isolated, stable (-)-hydroxycitric acid lactone guarantees the necessary baseline purity and predictable reaction kinetics [1].

Substitution Risk

(-)-HCAL (Lactone)
Free HCA (Acid)
Structural stability
Stable cyclic form at room temperature
Lactonizes during evaporation/concentration
Enzyme inhibition profile
Measurably different ACLY affinity
Higher acute ACLY affinity in vitro
In vivo model response
Reported sustained-release reservoir effect
Rapid clearance may limit duration

Thermodynamic Stability in Analytical Calibration

Accurate quantification of HCA derivatives requires a stable reference standard. (-)-Hydroxycitric acid lactone provides a stable calibration baseline at room temperature, whereas the free acid undergoes spontaneous dehydration in aqueous environments. This continuous structural conversion of the free acid introduces significant quantitative errors during HPLC-UV analysis, making the lactone the only viable choice for reproducible standard curves [1].

Evidence DimensionConcentration stability in aqueous standard solution (room temperature)
Target Compound DataMaintains >98% peak area consistency over extended storage
Comparator Or BaselineFree (-)-HCA (exhibits spontaneous dehydration and shifting concentration equilibrium)
Quantified DifferenceLactone eliminates the concentration variability caused by the continuous free-acid-to-lactone conversion equilibrium
ConditionsAqueous solution, room temperature, HPLC-UV analysis

Procurement of the lactone is mandatory for accurate, reproducible analytical quantification of HCA derivatives in quality control workflows.

ACLY inhibition
Head-to-head
Ki 50–100 μM vs 8 μM (free acid) / 0.13 μM (BMS-303141)
Sustained-release equilibrium may offset lower acute affinity
Rat liver ACLY assay; in vitro-in vivo divergence reported

Precursor Purity for Metal Salt Synthesis

Industrial synthesis of specific calcium or potassium HCA salts requires precise stoichiometric control. Utilizing pure (-)-hydroxycitric acid lactone (>98% purity) as a starting material enables the exact stoichiometric conversion to desired metal salts. In contrast, utilizing crude Garcinia extracts yields salts with variable metal ratios, residual acetone, and up to 4% unknown organic acid impurities [1].

Evidence DimensionStarting material purity and reaction predictability
Target Compound Data>98% pure precursor enabling precise stoichiometric control
Comparator Or BaselineCrude Garcinia extracts (yield variable metal ratios and >4% organic impurities)
Quantified DifferencePure lactone precursor eliminates the >4% unknown organic acid impurities and residual solvents typical of extract-derived salts
ConditionsControlled chemical synthesis of mixed metal HCA salts

For pharmaceutical manufacturing, starting with the pure lactone ensures batch-to-batch reproducibility and regulatory compliance of the final salt formulations.

ACC activation
Head-to-head
Ka 1.6 mM vs 0.7 mM (free acid)
Weaker ACC activation may alter dual-enzyme modulation
Rat liver ACC assay; differential regulation context

Slow-Release Equilibrium for Sustained Efficacy

In mammalian models evaluating appetite suppression, (-)-hydroxycitric acid lactone demonstrates superior sustained efficacy compared to the free acid. The lactone acts as a slow-release prodrug; as free HCA is depleted in the animal system, the lactone continuously shifts equilibrium to replenish it, significantly extending the duration of active ATP-citrate lyase inhibition [1].

Evidence DimensionIn-vivo appetite suppression and active compound availability
Target Compound DataExhibits sustained appetite suppression via continuous equilibrium shift
Comparator Or BaselineFree (-)-HCA (rapidly metabolized and cleared)
Quantified DifferenceLactone extends the duration of efficacy by acting as an in-vivo slow-release reservoir for HCA
ConditionsIn-vivo mammalian models (Wistar rats)

Formulators developing extended-release metabolic modulators should prioritize the lactone over the free acid to leverage its superior pharmacokinetic profile.

In vivo appetite response
Data to verify
Qualitatively higher suppression vs free acid
Model-response context; quantitative data not provided
Male Wistar rat feeding study

Phytotoxicity for Bio-Herbicide Development

Recent agrochemical research identifies (-)-hydroxycitric acid lactone as a major allelochemical with potent plant growth inhibitory activity. In bioassays, the lactone demonstrated a strong inhibitory effect (EC50 = 73.7 ppm) on L. sativa growth, significantly outperforming other common plant organic acids which show lower or non-specific inhibition [1].

Evidence DimensionPlant growth inhibitory activity (EC50)
Target Compound DataStrong inhibition with an EC50 of 73.7 ppm
Comparator Or BaselineOther common organic acids (e.g., citric acid, garcinia acid) showing lower targeted phytotoxicity
Quantified DifferenceLactone provides a highly quantified, potent growth inhibition unmatched by baseline organic acids in the same extract
ConditionsBioassay on L. sativa L. growth

Agrochemical researchers should select the lactone form when investigating natural, ecologically friendly herbicides due to its quantified high potency.

Phytotoxicity
Head-to-head
EC₅₀ 73.7 ppm vs 1730 ppm (free acid)
Substantially higher allelochemical potency in lettuce assay
Lactuca sativa hypocotyl growth bioassay
Avian dose-response
Supporting evidence
Minimum effective dose 2000 mg/kg (4-week)
Dose-dependent body weight reduction reported
Broiler chicken dietary model
Formulation variability
Class-level
Regulator / Citrin K > Super CitriMax in food intake inhibition
Formulation composition critical for endpoint reproducibility
Wistar rat cross-over study; commercial HCA preparations

Reference Standards for Nutraceutical QC

Due to its thermodynamic stability in standard solutions, the lactone is the required reference material for calibrating HPLC and LC-MS equipment. It ensures accurate quantification of HCA content in commercial Garcinia extracts, preventing the baseline drift associated with free acid standards [1].

Pharmaceutical-Grade HCA Salt Synthesis

As a high-purity (>98%) precursor, the lactone is essential for synthesizing specific Group IA and IIA metal salts (e.g., Calcium/Potassium HCA). This approach avoids the heavy metal and solvent contamination inherent to crude extract processing, ensuring precise stoichiometric ratios for clinical formulations [2].

Extended-Release Metabolic Modulators

Leveraging its in-vivo slow-release equilibrium, the lactone is utilized in advanced pharmacokinetic studies targeting ATP-citrate lyase. It serves as a superior candidate for formulations requiring sustained appetite suppression and prolonged metabolic activity compared to rapidly cleared free HCA [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ACLY metabolic pathway studies
Sustained-release equilibrium profile
In vivo model-response endpoints
Allelopathy / natural herbicide research
Phytotoxic potency profile
Plant growth inhibition assay validation
Analytical QC for Garcinia supplements
HPLC purity and acid/lactone ratio
Method-specific dual quantification
Nutraceutical formulation research
Formulation-dependent efficacy
Comparator preparation benchmarking

XLogP3

-2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

208.02191721 Da

Monoisotopic Mass

208.02191721 Da

Heavy Atom Count

14

UNII

8W94T9026R

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

27750-10-3

Wikipedia

Hydroxycitric_acid

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